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Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358 Get Quote

Technical Support Center: YM-58483
This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to determining the effective concentration range of

YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry

(SOCE) and Calcium Release-Activated Ca²⁺ (CRAC) channels.[1][2][3][4] This resource

includes frequently asked questions (FAQs), troubleshooting guides for common experimental

issues, detailed experimental protocols, and summaries of effective concentrations in various

models.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM-58483?

A1: YM-58483 is a selective blocker of store-operated Ca²⁺ entry (SOCE).[2] It specifically

inhibits the Calcium Release-Activated Ca²⁺ (CRAC) channels, which are crucial for the

activation of non-excitable cells like lymphocytes.[1][2] By blocking CRAC channels, YM-58483
prevents the sustained influx of calcium into the cell that occurs in response to the depletion of

intracellular calcium stores.[1][5] This ultimately suppresses downstream signaling pathways

that are dependent on calcium, such as the activation of NFAT (Nuclear Factor of Activated T-

cells) and subsequent cytokine production.[2]

Q2: What is a typical starting concentration for in vitro experiments?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1682358?utm_src=pdf-interest
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Novel_Compound_Concentrations_for_In_Vitro_Experiments.pdf
https://www.selleckchem.com/products/ym-58483-btp2.html
https://www.abcam.com/en-us/products/biochemicals/ym-58483-crac-channel-inhibitor-btp2-crac-channel-inhibitor-ab144413
https://www.apexbt.com/ym-58483.html
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.selleckchem.com/products/ym-58483-btp2.html
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Novel_Compound_Concentrations_for_In_Vitro_Experiments.pdf
https://www.selleckchem.com/products/ym-58483-btp2.html
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Novel_Compound_Concentrations_for_In_Vitro_Experiments.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://www.selleckchem.com/products/ym-58483-btp2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: A common starting point for in vitro experiments is in the nanomolar (nM) to low micromolar

(µM) range. The IC₅₀ for YM-58483 in inhibiting thapsigargin-induced sustained Ca²⁺ influx is

approximately 100 nM in Jurkat T cells.[1][2][3] For cytokine production assays, IC₅₀ values are

also in the low nM range.[6] It is always recommended to perform a dose-response curve for

your specific cell line and experimental conditions to determine the optimal concentration.[1]

Q3: How should I prepare and store YM-58483 stock solutions?

A3: YM-58483 is soluble in DMSO and ethanol, typically up to 100 mM.[2] For long-term

storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO

can be stored at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid

repeated freeze-thaw cycles. When preparing for in vivo experiments, it is best to prepare fresh

working solutions on the day of use.

Q4: What are the known off-target effects of YM-58483?

A4: YM-58483 is considered a selective CRAC channel inhibitor.[2] Studies have shown that it

does not significantly affect voltage-operated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels at

concentrations effective for CRAC channel inhibition.[2] However, like any pharmacological

inhibitor, the possibility of off-target effects should be considered, especially at higher

concentrations. It is crucial to include appropriate controls in your experiments to validate the

specificity of the observed effects.

Q5: Is YM-58483 effective in vivo?

A5: Yes, YM-58483 is orally active and has demonstrated efficacy in various animal models.[3]

For example, in mouse models of graft-versus-host disease, oral administration of YM-58483 at

doses of 1-30 mg/kg has been shown to inhibit T-cell responses.[7] In models of allergic

asthma, doses of 3-30 mg/kg have been effective in reducing airway hyperresponsiveness.

Data Presentation: Effective Concentrations of YM-
58483
In Vitro Effective Concentrations
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Cell Line/System Assay
IC₅₀ / Effective
Concentration

Reference

Jurkat T cells
Thapsigargin-induced

Ca²⁺ influx
100 nM [1][2][3]

Jurkat T cells
Anti-CD3 induced

Ca²⁺ influx
0.03 - 3 µM [2]

Human peripheral

blood cells

Phytohemagglutinin-P

(PHA)-stimulated IL-5

production

125 nM

Human peripheral

blood cells

Phytohemagglutinin-P

(PHA)-stimulated IL-

13 production

148 nM

Murine Th2 T cell

clone (D10.G4.1)

Conalbumin-

stimulated IL-4 and IL-

5 production

~100 nM [6]

RBL-2H3 (rat

basophilic leukemia)

DNP antigen-induced

histamine release
460 nM

RBL-2H3 (rat

basophilic leukemia)

DNP antigen-induced

leukotriene production
310 nM

One-way mixed

lymphocyte reaction

(MLR)

T cell proliferation 330 nM [7]
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Animal Model Condition
Route of
Administration

Effective Dose Reference

Mouse
Graft-versus-host

disease (GVHD)
Oral (p.o.) 1 - 30 mg/kg [7]

Mouse

Delayed-type

hypersensitivity

(DTH)

Oral (p.o.) 1 - 10 mg/kg [7]

Rat (Brown

Norway)

Antigen-induced

airway eosinophil

infiltration

Oral (p.o.) 3 - 30 mg/kg

Guinea Pig

Antigen-induced

bronchoconstricti

on

Oral (p.o.) 30 mg/kg

Rat (Spinal

Nerve Ligation)
Neuropathic Pain Intrathecal (i.t.) 5 and 10 nmol/L

Experimental Protocols & Troubleshooting
Calcium Influx Assay
Objective: To measure the inhibitory effect of YM-58483 on store-operated calcium entry.

Detailed Methodology:

Cell Preparation: Plate cells (e.g., Jurkat T cells or HEK293 cells) in a 96-well black-walled,

clear-bottom plate and allow them to adhere if necessary.

Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1

AM) according to the manufacturer's instructions. This typically involves incubating the cells

with the dye for 30-60 minutes at 37°C.

Washing: Gently wash the cells with a calcium-free buffer (e.g., HBSS) to remove

extracellular dye.
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Compound Incubation: Incubate the cells with various concentrations of YM-58483 (or

vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence

plate reader or a flow cytometer.

Store Depletion: Induce depletion of intracellular calcium stores by adding an agent like

thapsigargin (a SERCA pump inhibitor) or a specific agonist for your receptor of interest.

Calcium Influx Measurement: Immediately after store depletion, add a solution containing

extracellular calcium and measure the resulting increase in fluorescence over time. This

increase represents the influx of calcium through store-operated channels.

Data Analysis: The inhibitory effect of YM-58483 is determined by comparing the calcium

influx in treated cells to that in vehicle-treated control cells. Calculate the IC₅₀ value from the

dose-response curve.

Troubleshooting Guide:
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Issue Possible Cause Solution

High background fluorescence
Incomplete removal of

extracellular dye.

Ensure thorough but gentle

washing of cells after dye

loading.

Cell death leading to dye

leakage.

Check cell viability. Use a

lower concentration of the dye

or a shorter loading time.

No or weak calcium influx

signal
Ineffective store depletion.

Confirm the activity of the

store-depleting agent (e.g.,

thapsigargin).

Low expression of CRAC

channels in the cell line.

Use a cell line known to have

robust store-operated calcium

entry (e.g., Jurkat, RBL-2H3).

Insufficient extracellular

calcium.

Ensure the final concentration

of calcium in the influx buffer is

adequate (typically 1-2 mM).

High variability between wells Uneven cell plating.

Ensure a single-cell

suspension and proper mixing

before plating.

Inconsistent compound

addition.

Use a multichannel pipette for

consistent and simultaneous

addition of compounds.

YM-58483 shows no effect Compound degradation.

Use freshly prepared solutions.

Check the storage conditions

of the stock solution.

Incorrect concentration range.

Perform a wider dose-

response curve, from low nM

to high µM.

SOCE is not the primary

mechanism in the process

being studied.

Consider alternative signaling

pathways.
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T-Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of YM-58483 on T-cells.

Detailed Methodology:

T-Cell Isolation: Isolate T-cells from peripheral blood (human) or spleen (mouse) using

standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell

sorting (MACS) for CD3+ T-cells).

Labeling (Optional but recommended): Label the T-cells with a proliferation tracking dye such

as Carboxyfluorescein succinimidyl ester (CFSE) or a similar dye.

Cell Plating: Plate the labeled T-cells in a 96-well round-bottom plate.

Stimulation: Stimulate T-cell proliferation using one of the following methods:

Plate-bound anti-CD3 and soluble anti-CD28 antibodies.

Phytohemagglutinin (PHA) or Concanavalin A (Con A).

In a mixed lymphocyte reaction (MLR) with allogeneic dendritic cells.

Compound Treatment: Add serial dilutions of YM-58483 or vehicle control to the wells at the

time of stimulation.

Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.

Proliferation Measurement:

CFSE Dilution: Analyze the dilution of the CFSE dye in daughter cells by flow cytometry.

Each cell division results in a halving of the fluorescence intensity.

Thymidine Incorporation: Add ³H-thymidine for the last 18-24 hours of culture and measure

its incorporation into the DNA of proliferating cells using a scintillation counter.

Cell Viability/Number Assay: Use a colorimetric or luminescent assay (e.g., MTT, WST-1,

or CellTiter-Glo) to measure the number of viable cells.
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Data Analysis: Determine the inhibitory effect of YM-58483 on T-cell proliferation by

comparing the results from treated and untreated stimulated cells.

Troubleshooting Guide:

Troubleshooting & Optimization

Check Availability & Pricing
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Issue Possible Cause Solution

Poor T-cell proliferation Suboptimal stimulation.

Titrate the concentration of

stimulating antibodies or

mitogens. Ensure the quality of

stimulating agents.

Low cell viability.

Handle cells gently during

isolation and plating. Ensure

the culture medium is fresh

and complete.

High background proliferation

(unstimulated cells)
Contamination of cell culture.

Use sterile techniques and

check for mycoplasma

contamination.

Pre-activated T-cells.
Ensure T-cells are in a resting

state before stimulation.

Inconsistent results Variation in cell numbers.

Accurately count and plate the

same number of cells in each

well.

Edge effects in the plate.

Avoid using the outer wells of

the plate or fill them with sterile

media.

YM-58483 appears toxic at all

concentrations
Solvent toxicity.

Ensure the final concentration

of the solvent (e.g., DMSO) is

low and consistent across all

wells, including controls

(typically <0.1%).

Compound is cytotoxic to the

specific T-cell population.

Perform a cell viability assay

(e.g., Trypan Blue or Annexin

V/PI staining) in parallel to

distinguish between anti-

proliferative and cytotoxic

effects.
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Mandatory Visualizations
Signaling Pathway of YM-58483 Action
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Click to download full resolution via product page

Caption: Signaling pathway illustrating the inhibitory action of YM-58483 on CRAC channels.

Experimental Workflow for Determining YM-58483 IC₅₀
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Caption: Workflow for determining the IC₅₀ of YM-58483 in a calcium influx assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b1682358?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

